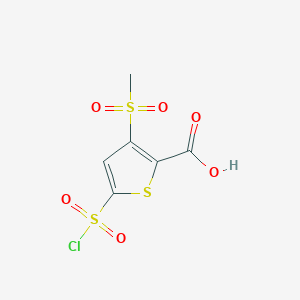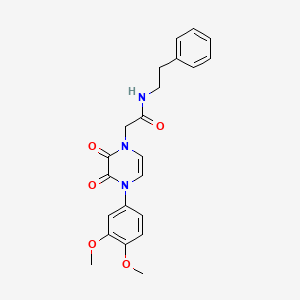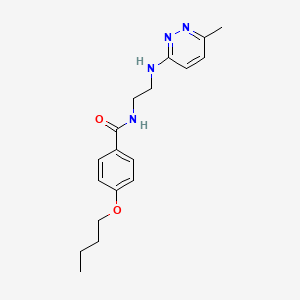
7-chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one (CDMB) is a heterocyclic compound used in a variety of scientific research applications. CDMB is recognized for its unique properties, such as its ability to form strong bonds with other molecules, its high solubility in water, and its low toxicity. CDMB is most commonly used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Ring Transformations and Reactivity Studies
The reactivity and ring transformations of heterocyclic compounds, including benzoxazine derivatives, have been a subject of study, exploring how these compounds interact with different reagents and under varying conditions. For instance, research by Geerts and Plas (1978) explored the transformations of heterocyclic halogeno compounds with nucleophiles, highlighting the complex chemistry and potential application in synthesizing new molecules (Geerts & Plas, 1978).
Structural and Electrochemical Properties
Benzoxazine derivatives have been analyzed for their structural and electrochemical properties. A study by Suetrong et al. (2021) focused on dihydro-benzoxazine dimer derivatives, examining their crystal structures and electrochemical characteristics. This research provides insights into the potential of these compounds in materials science, particularly in developing novel materials with specific electrochemical behaviors (Suetrong et al., 2021).
NMR Assays and Stereochemistry
The use of NMR techniques to assay diastereoisomers of benzoxazine derivatives has been detailed, exemplifying the compound's utility in stereochemical analyses. Reisberg, Brenner, and Bodin (1974) developed a quantitative NMR method to determine the ratio of diastereoisomers in a benzoxazine compound, showcasing the importance of these methods in elucidating molecular structures and compositions (Reisberg, Brenner, & Bodin, 1974).
Bioactivity and Ecological Role
The bioactivity and ecological roles of benzoxazinones, a closely related group of compounds, have been extensively studied. Macias et al. (2009) highlighted their phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting their potential application in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).
Fluorescent Dyes and Photophysical Properties
The synthesis and properties of benzoxazin-2-ones as fluorescent dyes were explored by Bris (1985), indicating their application in creating new fluorescent materials for various technological uses (Bris, 1985).
Propriétés
IUPAC Name |
7-chloro-6,8-dimethyl-3,4-dihydro-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-5-3-7-10(6(2)9(5)11)14-8(13)4-12-7/h3,12H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNIQJHBFNYCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)OC(=O)CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)
![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)



![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)